molecular formula C10H7F3 B2947193 1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene CAS No. 2029239-28-7

1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene

Cat. No.: B2947193
CAS No.: 2029239-28-7
M. Wt: 184.161
InChI Key: ASMMSGDGODJHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H7F3 It is characterized by the presence of an ethynyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-(trifluoromethyl)benzene.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) and in the presence of a base like triethylamine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.

    Reduction: The compound can undergo hydrogenation reactions to reduce the ethynyl group to an ethyl group using catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

    1-Ethynyl-2-trifluoromethylbenzene: Lacks the methyl group, which can affect its reactivity and applications.

    2-Ethynyl-alpha,alpha,alpha-trifluorotoluene: Similar structure but different substitution pattern on the benzene ring.

    2-(Trifluoromethyl)phenylacetylene: Contains a phenylacetylene moiety instead of the ethynyl group.

Properties

IUPAC Name

1-ethynyl-2-methyl-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c1-3-8-5-4-6-9(7(8)2)10(11,12)13/h1,4-6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMMSGDGODJHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.